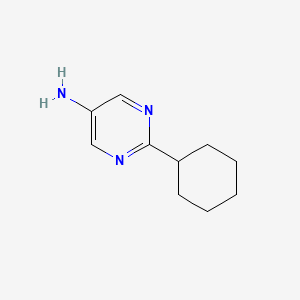

(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates : A study demonstrated the synthesis of 6a-Hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate. These compounds were synthesized from oxalylation of enamine, followed by addition of water or methanol, highlighting the formation of heterocyclic rings via unstable N-acyliminium intermediates (Seo et al., 1994).

Preparation of Bicyclic Herbicide Precursors : Another study explored the reductive alkylation of methyl 3,5-dimethoxybenzoate with dibromoalkane and bromochloroalkane derivatives, leading to methyl 3-methoxy-5-oxobicyclo[4.2.0]oct-3-ene-1-carboxylate derivatives. This process is relevant for the synthesis of compounds like methyl 5-methoxy-7-oxo-1,2,3,4,7,7a-hexahydro-3aH-indene-3a-carboxylate, indicating potential applications in herbicide development (Liepa et al., 1992).

Photochemical Approaches in Synthesis : A study involving the irradiation of p-methoxyphenyl esters led to the formation of photo-Fries products. These compounds, like compound 6a, are valuable as direct chromone precursors, suggesting applications in the synthesis of chromones under basic or acidic conditions (Álvaro et al., 1987).

Pharmacological Research

- Microwave-assisted Synthesis of Hybrid Heterocycles : Research in the field of anticancer agents involved the synthesis of novel hybrid heterocycles using microwave irradiation and conventional heating conditions. These compounds, derived from (3aS,4S,6S,6aS)-6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde, have potential as anticancer agents (Srinivas et al., 2017).

Applications in Material Science

- Inhibition Performances of Spirocyclopropane Derivatives : A study on the inhibition properties of compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione for mild steel corrosion in HCl demonstrates the relevance of such compounds in materials science. These derivatives were shown to be effective inhibitors, offering insights into corrosion protection techniques (Chafiq et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures. For “(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one”, the safety information includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "cyclopentadiene", "maleic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-methoxychalcone.", "Step 2: Diels-Alder reaction of cyclopentadiene with 4-methoxychalcone to form the corresponding adduct.", "Step 3: Reduction of the adduct with sodium borohydride to form the diol.", "Step 4: Cyclization of the diol with maleic anhydride in acetic acid to form the desired product.", "Step 5: Methylation of the product with methyl iodide in the presence of sodium hydroxide to obtain (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one." ] } | |

Numéro CAS |

441016-97-3 |

Formule moléculaire |

C9H14O2 |

Poids moléculaire |

154.21 g/mol |

Nom IUPAC |

5-methoxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |

InChI |

InChI=1S/C9H14O2/c1-11-9-4-6-2-8(10)3-7(6)5-9/h6-7,9H,2-5H2,1H3 |

Clé InChI |

JUZGULRWIIOVOK-UHFFFAOYSA-N |

SMILES |

COC1CC2CC(=O)CC2C1 |

SMILES canonique |

COC1CC2CC(=O)CC2C1 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)

![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2366671.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)

![2-(2-methylphenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2366679.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)

![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)